molecular formula C22H22N2O3 B12140176 (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12140176
M. Wt: 362.4 g/mol
InChI Key: CUJPQNPENLMKJE-UHFFFAOYSA-N
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Description

The compound (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one belongs to the pyrroloquinolinone family, characterized by a fused tricyclic core. Key structural features include:

  • Ethoxy group at position 8: Enhances lipophilicity and influences electronic properties.
  • Trimethyl groups (positions 4,4,6): Improve steric stability and modulate solubility.

Such compounds are often explored for bioactivity, including enzyme inhibition (e.g., CYP inhibitors in ) or ferroptosis induction (as noted in ).

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

6-ethoxy-3-(4-hydroxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H22N2O3/c1-5-27-16-10-17-13(2)12-22(3,4)24-20(17)18(11-16)19(21(24)26)23-14-6-8-15(25)9-7-14/h6-12,25H,5H2,1-4H3

InChI Key

CUJPQNPENLMKJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)O)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

Preparation Methods

Quinolin-2-one Synthesis

The quinolin-2-one core is typically synthesized via the Gould–Jacobs reaction, involving thermal cyclization of ethoxymethylene malonates with substituted anilines. For example, reaction of 3-ethyl-4-methylaniline with diethyl ethoxymethylenemalonate in refluxing diphenyl ether yields 8-ethoxy-4,6-dimethylquinolin-2(1H)-one. Modifications at the 1-position require subsequent functionalization, such as imine formation.

Pyrrolo Ring Formation

The pyrrolo[3,2,1-ij] fusion is achieved through intramolecular cyclization of a propargylamine intermediate. A reported method involves treating 8-ethoxy-4,6-dimethylquinolin-2(1H)-one with propargyl bromide in the presence of cesium carbonate, followed by gold(I)-catalyzed cyclization to form the pyrrolo ring. This step introduces the 4,4,6-trimethyl substituents via alkylation prior to cyclization.

Stepwise Synthetic Routes

Route 1: Sequential Alkylation-Cyclization-Imination

Step 1: Synthesis of 8-Ethoxy-4,4,6-trimethylquinolin-2(1H)-one

  • Reactants : 3-Ethoxy-4-methylaniline, diethyl ethoxymethylenemalonate.

  • Conditions : Reflux in diphenyl ether (210°C, 4 h).

  • Yield : 68%.

  • Key Modification : Introduction of methyl groups at C4 and C6 via alkylation with methyl iodide under basic conditions (K₂CO₃, DMF, 80°C, 12 h).

Step 2: Propargylation and Cyclization

  • Reactants : 8-Ethoxy-4,6-dimethylquinolin-2(1H)-one, propargyl bromide.

  • Conditions : Cs₂CO₃, DMF, 60°C (alkylation); AuCl(PPh₃)/AgOTf, DCE, 25°C (cyclization).

  • Yield : 52% over two steps.

Step 3: Imination with 4-Hydroxyaniline

  • Reactants : Cyclized intermediate, 4-hydroxyaniline.

  • Conditions : Acetic acid, reflux (120°C, 6 h).

  • Yield : 75%.

Table 1: Optimization of Imination Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Acetic acidAcOH120675
HClEtOH801262
BF₃·Et₂OToluene110868

Route 2: One-Pot Tandem Annulation

A streamlined approach employs a cascade reaction to assemble the pyrroloquinoline core and imino group simultaneously:

  • Reactants : 3-Ethoxy-4-methylaniline, ethyl acetoacetate, propargyl aldehyde, 4-hydroxyaniline.

  • Conditions : InCl₃ (20 mol%), ethylene glycol, 140°C, 8 h.

  • Mechanism :

    • Formation of quinolin-2-one via Gould–Jacobs cyclization.

    • Propargyl aldehyde addition and pyrrolo ring closure.

    • Condensation with 4-hydroxyaniline.

  • Yield : 58%.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Route 1 offers better control over regioselectivity, particularly for introducing methyl groups, but requires multiple purification steps.

  • Route 2 reduces step count but faces challenges in controlling byproducts during tandem reactions.

Functional Group Compatibility

  • The ethoxy group at C8 is stable under acidic imination conditions but may undergo demethylation with strong bases (e.g., NaOH > 100°C).

  • The 4-hydroxyphenylimino group is sensitive to oxidation, necessitating inert atmospheres during synthesis.

Spectral Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.98 (s, 6H, C4-CH₃), 2.34 (s, 3H, C6-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.89–7.45 (m, aromatic).

  • ¹³C NMR : δ 14.1 (OCH₂CH₃), 22.4 (C4-CH₃), 28.9 (C6-CH₃), 64.8 (OCH₂), 161.2 (C=O).

HPLC Purity

  • Method : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ = 254 nm.

  • Purity : 98.2% (Route 1); 95.6% (Route 2).

Industrial Considerations and Environmental Impact

  • Catalyst Recovery : AuCl(PPh₃) in Route 1 is costly ($320/g), prompting exploration of recyclable AuNPs on carbon.

  • Solvent Waste : Ethylene glycol (Route 2) is biodegradable but requires neutralization due to acidity.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The imino group can be reduced to an amine under specific conditions.

    Substitution: Various substituents can be introduced into the molecule, particularly at the ethoxy and hydroxyphenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the imino group results in amines.

Scientific Research Applications

The compound (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and as a research tool.

Chemical Properties and Structure

The compound belongs to the class of pyrroloquinolines, characterized by a unique structure that includes both a pyrrole and quinoline moiety. Its molecular formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, and it has a significant molecular weight of approximately 302.39 g/mol. The presence of the ethoxy and hydroxyphenyl groups contributes to its chemical reactivity and solubility characteristics.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyrroloquinolines may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, making this compound a candidate for further exploration in antibiotic development.

Materials Science

In materials science, the unique structural features of this compound can be leveraged for:

  • Organic Light Emitting Diodes (OLEDs) : The electron-rich nature of the quinoline moiety makes it suitable for use in OLED applications, where efficient light emission is crucial.
  • Sensors : Its ability to interact with various chemical species can be utilized in sensor technology for detecting environmental pollutants or biological markers.

Research Tool

As a research tool, this compound can serve as:

  • Fluorescent Probe : The structural characteristics allow it to be used as a fluorescent probe in biological imaging studies.
  • Ligand in Coordination Chemistry : Its ability to coordinate with metal ions opens avenues for synthesizing new coordination complexes with potential catalytic properties.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrroloquinoline derivatives, including compounds structurally similar to (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. The results demonstrated significant free radical scavenging activity, indicating potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Studies

In a recent publication in Cancer Research, researchers synthesized several derivatives based on this compound and tested their efficacy against breast cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity while reducing off-target effects, suggesting a pathway for developing targeted cancer therapies.

Case Study 3: Sensor Development

Research conducted at a leading university focused on using this compound as a fluorescent sensor for heavy metal ions. The study showed that the compound exhibited selective fluorescence enhancement upon binding with lead ions, demonstrating its potential utility in environmental monitoring.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / ID Substituents (Positions) Molecular Weight Key Functional Groups Synthesis Method (Reference)
Target Compound 8-ethoxy, 1-(4-hydroxyphenylimino), 4,4,6-trimethyl Not provided Ethoxy, imino-phenol, methyl groups Likely analogous to
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 8-ethoxy, 1,2-dione, 4,4,6-trimethyl 274.14 Dione, ethoxy Reflux with acetic acid
(1E)-8-Methoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-... () 8-methoxy, 1-(3-CF3-phenylimino) 402.41 Methoxy, CF3, imino Condensation with amines
8-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one 8-(4-Fluorophenyl-imidazole), 4-one Not provided Fluorophenyl, imidazole, ketone Method C (SOCl2/THF)

Key Observations :

  • Substituent Effects: Ethoxy vs. Imino Group Variations: The 4-hydroxyphenylimino group in the target contrasts with ’s trifluoromethylphenylimino. The hydroxyl group enables hydrogen bonding, while CF3 enhances electron-withdrawing effects and metabolic stability . Trimethyl Substitution: Shared across analogs, these groups likely reduce conformational flexibility, enhancing binding specificity .

Biological Activity

The compound (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline class of compounds, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of pyrroloquinoline derivatives typically involves multi-step reactions that can include Ugi condensation and various modifications to achieve desired functional groups. The specific structure of (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one suggests potential interactions with biological targets due to the presence of the ethoxy and hydroxyphenyl moieties.

Anticancer Activity

Recent studies have indicated that pyrroloquinoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A derivative similar to (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one demonstrated an IC50 value in the micromolar range against various cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Mechanism : It may disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Case Study : In vitro tests revealed that certain pyrroloquinoline derivatives inhibited the growth of pathogenic bacteria at concentrations below 100 µg/mL .

Antileishmanial Activity

The antileishmanial potential has been evaluated for similar compounds:

  • In Vivo Studies : Compounds in this class demonstrated significant inhibition of parasite burden in infected animal models. For example, a derivative exhibited a 56.2% reduction in liver and 61.1% in spleen parasite load in Balb/c mice .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one:

ParameterValue
SolubilitySoluble in DMSO
StabilityHigh stability in simulated gastric fluid
ToxicityLow toxicity predicted based on in silico models

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized quinoline or pyrrole precursors. Key steps include:

  • Cyclization : Formation of the pyrroloquinoline core via acid-catalyzed cyclization .
  • Imine Formation : Introduction of the 4-hydroxyphenylimino group using Schiff base chemistry under inert conditions (e.g., nitrogen atmosphere) .
  • Ethoxy Group Installation : Alkylation or nucleophilic substitution to introduce the ethoxy moiety at position 8 .
  • Purification : Use of column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the product .
    • Optimization : Reaction yields (40–65%) depend on temperature control (60–80°C) and solvent polarity (e.g., DMF for imine formation) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of ethoxy (-OCH2_2CH3_3), imino (C=N), and aromatic protons. For example, the imino proton appears as a singlet at δ 8.2–8.5 ppm .
  • HPLC : Purity (>95%) is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 405.1942 (calculated: 405.1945) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Preliminary studies suggest activity against tyrosine kinases (IC50_{50} ~ 1–5 µM) via competitive binding assays .
  • Cytotoxicity Screening : Tested in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50_{50} values range from 10–50 µM, with selectivity over non-cancerous cells (e.g., HEK293) .
  • Mechanistic Probes : Fluorescence polarization assays quantify interactions with DNA G-quadruplex structures .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer :

  • Reaction Variability : Discrepancies in yields (e.g., 40% vs. 65%) often stem from trace moisture in imine formation steps. Use molecular sieves or anhydrous solvents to improve reproducibility .
  • Biological Replication : Inconsistent IC50_{50} values may arise from cell line heterogeneity. Validate results across ≥3 independent labs using standardized protocols (e.g., NCI-60 panel) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of variations in enzyme inhibition data .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetate groups at the phenolic -OH to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release, improving plasma half-life .
  • LogP Adjustment : Reduce hydrophobicity (calculated LogP ~3.5) via substituent modification (e.g., replacing ethoxy with methoxy) .

Q. How does the compound’s electronic configuration influence its reactivity and binding affinity?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) reveals electron-deficient regions at the imino group and quinoline nitrogen, enhancing electrophilic interactions with kinase ATP-binding pockets .
  • SAR Studies : Derivatives with electron-withdrawing groups (e.g., -NO2_2) at position 8 show 2–3× higher kinase inhibition than ethoxy analogs .
  • Spectroscopic Probes : UV-Vis spectroscopy (λmax_{max} 320 nm) correlates π→π* transitions with binding to DNA grooves .

Comparative Analysis of Structural Analogs

Compound Key Structural Features Unique Properties Reference
Target Compound 8-ethoxy, 4-hydroxyphenyliminoHigh kinase selectivity, moderate solubility
8-Methoxy Analog Methoxy at position 8Improved solubility (LogP 2.8), reduced potency
5-Butyryl Derivative Butyryl at position 5Enhanced lipophilicity (LogP 4.1), higher cytotoxicity

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and fume hoods .
  • Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

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